Fomajorin D
Description
Properties
CAS No. |
85533-03-5 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
9-hydroxy-5,7,7-trimethyl-6,8-dihydrocyclopenta[g]isochromen-1-one |
InChI |
InChI=1S/C15H16O3/c1-8-9-4-5-18-14(17)12(9)13(16)11-7-15(2,3)6-10(8)11/h4-5,16H,6-7H2,1-3H3 |
InChI Key |
PKEYQFBXSBAZRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=COC(=O)C2=C(C3=C1CC(C3)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Fomajorin D can be synthesized through regioselective [2 + 2 + 2] alkyne cyclotrimerizations of diynes with alkynes. This method involves the cyclization of trans, trans-farnesyl pyrophosphate, a humulene-type precursor . The reaction conditions typically include the use of specific catalysts and controlled environments to ensure the desired regioselectivity and yield .
Industrial Production Methods: Industrial production of this compound is not extensively documented, but it is likely to involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of precursors and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Fomajorin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired outcomes, such as specific temperature, pressure, and pH levels .
Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Fomajorin D is an illudalane sesquiterpene derived from the basidiomycete fungus Heterobasidion annosum, also known as Fomes annosus . This fungus is a destructive forest pathogen responsible for annosus root rot, a conifer disease that causes significant economic damage in European and North American forestry industries . While research on this compound is limited, studies suggest it possesses biological activities, specifically in the context of cancer research .
Antimicrobial Properties
This compound, along with fomajorin S and other related compounds, exhibits antimicrobial properties .
Cancer Research
Methanolic extracts of H. annosum, which contain this compound, have been reported to induce apoptosis in cancer cells .
Chemical Synthesis Research
This compound has served as a focal point in efforts to improve access to highly substituted benzenoids for drug discovery . The first chemical synthesis of this compound was accomplished in 10 linear steps with a 60% overall yield from dimedone .
Cyclotrimerization Reactions
This compound has been a target for studying regioselective alkyne cyclotrimerizations, which are used to synthesize hexasubstituted benzenes . Research has focused on using diyne dimethylsilanol and monoalkyne combinations for the synthesis of this compound .
Biosynthetic Studies
This compound and related compounds have been investigated to understand their biosynthesis in H. annosum . These studies involve identifying various sesquiterpenes and analyzing their biosynthetic pathways .
Data Tables and Case Studies
Due to the limited research specifically on this compound, detailed data tables and extensive case studies are not yet available. However, the existing research provides a foundation for further investigation into its potential applications.
Additional Research
Mechanism of Action
The mechanism of action of Fomajorin D involves its interaction with specific molecular targets and pathways. It is derived from farnesyl pyrophosphate through a series of cyclization and oxidative cleavage steps . The compound’s effects are mediated by its ability to interact with various enzymes and receptors, influencing metabolic and signaling pathways .
Comparison with Similar Compounds
Similar Compounds: Fomajorin D is part of a family of sesquiterpenes, which includes compounds like Fomajorin S and other illudalane sesquiterpenes . These compounds share similar biosynthetic pathways and structural features but differ in their specific chemical properties and biological activities .
Uniqueness: What sets this compound apart from its similar compounds is its unique regioselective synthesis and the specific reactions it undergoes.
Q & A
Q. What are the key structural features of Fomajorin D, and how are they identified experimentally?
this compound is a tricyclic illudalane-type sesquiterpene with an isocoumarin core. Structural elucidation relies on advanced spectroscopic techniques, including 2D NMR (e.g., COSY, HMBC, and NOESY) to resolve its fused ring system and stereochemistry. X-ray crystallography may confirm absolute configuration when suitable crystals are obtained. Isotopic labeling studies (e.g., -acetate incorporation) have traced its biosynthetic origins to fungal sesquiterpene pathways .
Q. What are the standard methods for synthesizing this compound in the laboratory?
The first total synthesis of this compound involved a regioselective Rh(I)-catalyzed [2+2+2] cyclotrimerization of 1,6-diynes to construct its hexasubstituted benzene ring. Key steps include Tamao-Fleming oxidation (96% yield) and acid-catalyzed cyclization (97% yield), achieving a 34% overall yield over 10 linear steps. Column chromatography and HPLC are critical for isolating intermediates due to structural complexity .
Q. How is this compound biosynthesized in its natural fungal source?
Biosynthesis proceeds via the sesquiterpene pathway, starting from trans,trans-farnesyl pyrophosphate (FPP). Isotope labeling experiments (-acetate) confirmed the protoilludane cation as a key intermediate. Fungal enzymes catalyze cyclization and oxidation steps to form the tricyclic scaffold, though specific oxygenases and regulatory mechanisms remain under investigation .
Advanced Research Questions
Q. What challenges arise in achieving regioselectivity during the chemical synthesis of this compound, and how are they addressed?
Regioselective formation of the hexasubstituted benzene ring is hindered by competing cyclization pathways. Substrate-controlled strategies, such as functionalizing diyne precursors with silanol groups, enhance selectivity. For example, silanol-directed Rh(I)-catalyzed trimerization yields a single regioisomer (>95% selectivity), confirmed by 2D NMR and computational modeling of transition states .
Q. How do contradictions in biosynthetic studies of this compound inform experimental redesign?
Early isotope labeling studies ([1,2-]-acetate) revealed discrepancies in carbon incorporation patterns, suggesting alternative branching pathways. Researchers address this by combining gene knockout models in Fomes annosus with LC-MS/MS to track intermediate flux. Comparative metabolomics on mutant strains can resolve ambiguities in proposed pathways .
Q. What methodological considerations are critical for optimizing the yield of this compound in multistep syntheses?
Yield optimization requires:
- Protecting group strategy : Silanol groups improve regioselectivity but require careful deprotection (e.g., TBAF/HO) to avoid side reactions.
- Solvent and catalyst screening : Rh(I) catalysts in anhydrous THF minimize undesired dimerization.
- Scalable purification : Gradient elution in column chromatography isolates polar intermediates, while recycling HPLC reduces costs for chiral centers .
Q. How can computational tools enhance the design of this compound analogs for structure-activity relationship (SAR) studies?
Density functional theory (DFT) predicts regioselectivity trends in cyclotrimerization, guiding diyne precursor design. Molecular docking of this compound analogs into target enzymes (e.g., fungal cytochrome P450s) identifies pharmacophore motifs. Machine learning models trained on synthetic datasets prioritize analogs with improved solubility and bioactivity .
Methodological Guidance
Q. What analytical techniques are essential for characterizing this compound and its intermediates?
- NMR spectroscopy : - HMBC resolves long-range coupling in fused rings.
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas of unstable intermediates.
- X-ray crystallography : Validates stereochemistry when NMR data are ambiguous .
Q. How should researchers design experiments to resolve conflicting data on this compound’s bioactivity?
- Dose-response assays : Use standardized fungal extracts to control for batch variability.
- Orthogonal assays : Combine antifungal disk diffusion with cytotoxicity profiling (e.g., MTT assay) to distinguish specific activity from general toxicity.
- Metabolomic profiling : Compare wild-type and mutant strains to identify co-metabolites influencing bioactivity .
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported synthetic yields of this compound?
Variability often stems from:
- Reagent purity : Trace moisture in Rh(I) catalysts reduces trimerization efficiency.
- Chromatographic resolution : Adjusting mobile phase polarity (e.g., hexane/EtOAc gradients) improves separation of regioisomers.
- Replication : Independent validation by third-party labs using published protocols ensures reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
